(5Z)-2-IMINO-5-({3-[4-(ISOPENTYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-2-Imino-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process often begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and phenyl groups. Key reagents include isopentyloxybenzaldehyde, phenylhydrazine, and thiosemicarbazide. Reaction conditions may involve refluxing in ethanol or other suitable solvents, with catalysts such as acetic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-Imino-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiazolidinone.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug development, particularly for its anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (5Z)-2-imino-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and exerts its effects by modulating the activity of these proteins. The pathways involved might include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar compounds to (5Z)-2-imino-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazolidin-4-one include other thiazolidinones and pyrazole derivatives These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
(5Z)-2-amino-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16(2)12-13-30-20-10-8-17(9-11-20)22-18(14-21-23(29)26-24(25)31-21)15-28(27-22)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3,(H2,25,26,29)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJKUGWIHNLMKF-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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